Cas no 1805120-02-8 (3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
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- インチ: 1S/C9H5ClF3NO2S/c1-5-6(4-14)2-3-7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3
- InChIKey: VPZZNPXEXYUTHK-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=C(C#N)C=CC=1C(F)(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 433
- XLogP3: 2.9
- トポロジー分子極性表面積: 66.3
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010575-1g |
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1805120-02-8 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chlorideに関する追加情報
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl Chloride (CAS No. 1805120-02-8)
3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride is a highly specialized organic compound with the CAS registry number 1805120-02-8. This compound belongs to the class of aromatic sulfonyl chlorides, which are widely recognized for their versatility in organic synthesis. The molecule features a benzenesulfonyl group substituted with a cyano group at position 3, a methyl group at position 2, and a trifluoromethyl group at position 6. These substituents contribute to its unique chemical properties, making it a valuable intermediate in various chemical reactions.
The synthesis of 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step processes, often starting from aromatic precursors. Recent advancements in synthetic chemistry have enabled more efficient routes, leveraging catalytic systems and optimized reaction conditions to enhance yield and purity. The introduction of the trifluoromethyl group, for instance, can be achieved through electrophilic substitution or coupling reactions, depending on the specific precursor used.
One of the most notable applications of this compound is in the field of drug discovery. The sulfonyl chloride functional group is highly reactive and can be readily converted into sulfonamides, which are common motifs in pharmaceuticals. For example, researchers have explored the use of 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride as a building block for developing inhibitors targeting various enzymes and receptors. Its ability to form stable sulfonamide bonds makes it particularly useful in constructing bioactive molecules with tailored pharmacokinetic profiles.
In addition to its role in medicinal chemistry, this compound has found applications in materials science. The trifluoromethyl substituent imparts electron-withdrawing effects, which can influence the electronic properties of materials. Recent studies have investigated its potential as a precursor for synthesizing advanced polymers and high-performance materials, such as those used in electronics and optoelectronics.
The physical and chemical properties of 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride have been extensively characterized. It is a crystalline solid with a melting point of approximately 155°C under standard conditions. Its solubility in common organic solvents like dichloromethane and THF is moderate, facilitating its use in solution-phase reactions. The compound is also thermally stable up to certain temperatures, making it suitable for reactions requiring elevated conditions.
From an environmental standpoint, understanding the fate and behavior of 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride is crucial for sustainable chemical practices. Recent research has focused on its degradation pathways under various environmental conditions, such as photolysis and microbial action. These studies aim to assess its potential impact on ecosystems and guide responsible handling practices.
In conclusion, 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1805120-02-8) is a versatile compound with significant potential in multiple fields of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and application areas continue to emerge, this compound is poised to play an even more prominent role in the development of innovative chemical products.
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